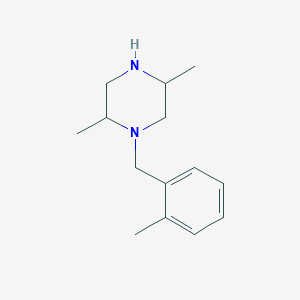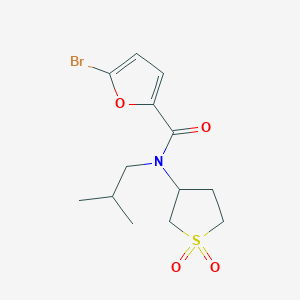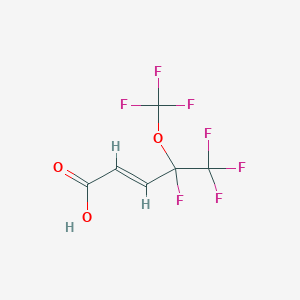![molecular formula C8H8F2O2 B2530605 [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol CAS No. 2350481-93-3](/img/structure/B2530605.png)
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclopropyl ring substituted with two fluorine atoms and a furan ring, making it a valuable molecule for studying the effects of fluorination and cyclopropyl groups in chemical and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the furan ring and fluorine atoms. One common method involves the use of difluorocarbene precursors and cyclopropanation reagents under controlled conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol has several scientific research applications:
Chemistry: The compound is used to study the effects of fluorination and cyclopropyl groups on chemical reactivity and stability.
Biology: It serves as a probe to investigate biological pathways and enzyme interactions involving fluorinated compounds.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropyl group contributes to the compound’s rigidity and conformational stability, further influencing its biological activity.
Comparación Con Compuestos Similares
[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol can be compared with other similar compounds, such as:
[(1R,2S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol: This isomer differs in stereochemistry and may exhibit different reactivity and biological activity.
[(1S,3S)-2,2-Difluoro-3-(thiophen-3-yl)cyclopropyl]methanol: Substitution of the furan ring with a thiophene ring alters the compound’s electronic properties and reactivity.
[(1S,3S)-2,2-Difluoro-3-(pyridin-3-yl)cyclopropyl]methanol: The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.
Propiedades
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDRVSGDPJJCJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2C(C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@@H]2[C@H](C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![4-(5-methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid](/img/structure/B2530526.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)



![2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)

![[methyl(phenyl)amino]thiourea](/img/structure/B2530542.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

